1,1-Diethylhydrazine

Descripción

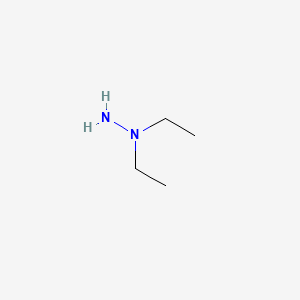

1,1-Diethylhydrazine (CAS: N/A; molecular formula: C₄H₁₂N₂) is a hydrazine derivative with two ethyl groups bonded to the same nitrogen atom (N1), forming an asymmetrical structure (N,N-diethylhydrazine). for laboratory use . This compound participates in organic reactions, such as the formation of 1-cyano-2,2-diethylhydrazine when treated with cyanogen bromide (BrCN) in ether . Its reactivity and applications are less extensively documented compared to its methyl analog, 1,1-dimethylhydrazine, but it serves as a structural analog for studying substituent effects in hydrazine chemistry.

Propiedades

Número CAS |

616-40-0 |

|---|---|

Fórmula molecular |

C4H12N2 |

Peso molecular |

88.15 g/mol |

Nombre IUPAC |

1,1-diethylhydrazine |

InChI |

InChI=1S/C4H12N2/c1-3-6(5)4-2/h3-5H2,1-2H3 |

Clave InChI |

IFZHGQSUNAKKSN-UHFFFAOYSA-N |

SMILES |

CCN(CC)N |

SMILES canónico |

CCN(CC)N |

Otros números CAS |

40626-95-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The substituent type and position on the hydrazine backbone critically influence chemical behavior. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Hydrazine | N₂H₄ | 32.05 | None |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Methyl groups on N1 |

| 1,1-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 and N2 |

| 1,1-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | Propyl groups on N1 |

| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Phenyl groups on N1 |

Reactivity in Organic Reactions

Reductant Activity in Coupling Reactions

In a study comparing hydrazine derivatives as reductants for aryl coupling, 1,1-dimethylhydrazine exhibited moderate activity, while 1,2-diethylhydrazine was entirely inactive (Fig. 2, ). This highlights the importance of substituent position: 1,1-substitution preserves reactivity, whereas 1,2-substitution sterically hinders the reaction.

| Compound | Reductant Activity (Fig. 2, ) |

|---|---|

| Hydrazine (N₂H₄) | High productivity |

| 1,1-Dimethylhydrazine | Lower productivity |

| 1,2-Diethylhydrazine | Inactive |

Reaction with Cyanogen Bromide

Both 1,1-dimethylhydrazine and this compound react with BrCN to form cyano derivatives (1-cyano-2,2-dimethylhydrazine and 1-cyano-2,2-diethylhydrazine, respectively). This suggests similar reactivity in substitution reactions despite differing alkyl groups .

Thermodynamic and Physical Properties

Thermodynamic data for 1,1-dimethylhydrazine (Table 1, ):

- ΔfH° (liquid): 54.1 kJ/mol

- ΔcH° (liquid): -1988.3 kJ/mol

- S° (liquid): 209.6 J/(mol·K)

For this compound, analogous data are unavailable, but trends suggest:

- Higher molecular weight (88.15 vs. 60.10 g/mol) increases boiling point and decreases volatility.

- Ethyl groups may lower solubility in polar solvents compared to methyl analogs.

Toxicity and Environmental Impact

1,1-Dimethylhydrazine and 1,2-dimethylhydrazine are classified as hazardous due to carcinogenicity and acute toxicity . Environmental monitoring methods for hydrazines (e.g., gas chromatography) are applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.